Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a hydroxyl group, and a carbamoyl group, making it a versatile molecule for research and industrial applications.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:
Amidation Reaction: The initial step involves the reaction of a suitable thiophene derivative with an appropriate amine to form the carbamoyl group.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and advanced purification techniques are employed to achieve large-scale production.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce the hydroxyl group.
Reduction: Reduction reactions may be employed to modify the thiophene ring.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the thiophene ring.
Reduction Products: Reduced forms of the thiophene ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The thiophene ring can bind to various receptors and enzymes, leading to biological effects. The hydroxyl group enhances solubility and reactivity, while the carbamoyl group provides additional binding sites.
Comparison with Similar Compounds
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate: Similar structure but with a different position of the thiophene ring.
Methyl 4-((5-hydroxy-3-(benzothiophen-3-yl)pentyl)carbamoyl)benzoate: Contains a benzothiophene ring instead of a thiophene ring.
Uniqueness: Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate stands out due to its specific arrangement of functional groups, which provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-9-6-13(7-10-20)16-8-11-24-12-16/h2-5,8,11-13,20H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPHJMEXBOXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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